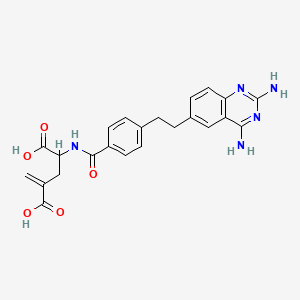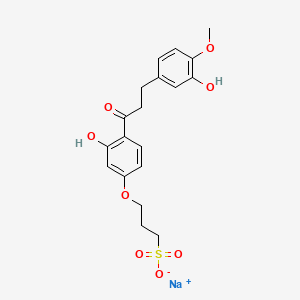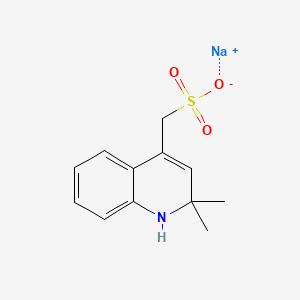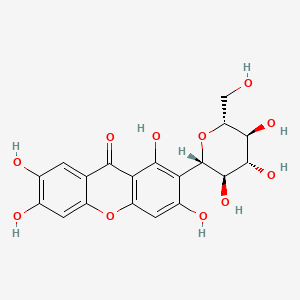
Mangiferin
Übersicht
Beschreibung
Mangiferin is a glucosylxanthone (xanthonoid) and a glucoside of norathyriol . It is primarily found in the leaves and bark of Mangifera indica (the mango tree), but can also be extracted from mango peels and kernels . It possesses several health endorsing properties such as antioxidant, antimicrobial, antidiabetic, antiallergic, anticancer, hypocholesterolemic, and immunomodulatory .
Synthesis Analysis
Mangiferin is synthesized through the hydrolysis of aglycone 1,3,6,7-tetrahydroxy-xanthone with R-acetobromoglucose, followed by a reaction entailing the formation of O-glycosidic bonds .Molecular Structure Analysis
Mangiferin’s molecular structure consists of 1,3,6,7-tetrahydroxyxanthen-9-one having a beta-D-glucosyl residue at the 6-position . It has been studied for its interaction with various targets, suggesting potential for structural optimization .Chemical Reactions Analysis
Mangiferin exhibits a myriad of therapeutic properties, presenting itself as a promising candidate for treating various chronic conditions including neurodegenerative disorders, cardiovascular diseases, renal and pulmonary diseases, diabetes, and obesity . It has the capacity to block lipid peroxidation, providing a shielding effect against physiological threats .Physical And Chemical Properties Analysis
Mangiferin is a C-glycosyl compound with a molecular formula of C19H18O11 and a molecular weight of 422.3 g/mol . It has a role as a hypoglycemic agent, an antioxidant, an anti-inflammatory agent, and a plant metabolite .Wissenschaftliche Forschungsanwendungen
Neuroprotective Applications
Mangiferin has shown promise in the treatment of neurodegenerative disorders . Its antioxidant properties may protect neuronal cells from oxidative stress, which is a key factor in diseases like Alzheimer’s and Parkinson’s . Research suggests that mangiferin can inhibit the aggregation of amyloid-beta peptides, potentially slowing the progression of Alzheimer’s disease .
Cardiovascular Health
Studies indicate that mangiferin may have beneficial effects on cardiovascular health. It has been observed to reduce cholesterol levels and protect against atherosclerosis . Its anti-inflammatory properties can also help in reducing the risk of heart diseases by preventing the buildup of plaque in the arteries .
Antidiabetic Effect
Mangiferin has been researched for its potential to regulate blood sugar levels. It may enhance insulin sensitivity and improve glucose uptake in cells, making it a potential therapeutic agent for managing diabetes . Additionally, its ability to protect pancreatic beta-cells from damage could be crucial in diabetes treatment .
Anti-inflammatory and Analgesic Properties
The compound exhibits significant anti-inflammatory and analgesic effects. It can inhibit the production of pro-inflammatory cytokines and mediators such as COX2, TNF, and NFκB, which are involved in the inflammatory response . This makes mangiferin a potential candidate for treating conditions like arthritis and other inflammatory diseases.
Anticancer Activities
Mangiferin has been studied for its anticancer properties. It can induce apoptosis in cancer cells and inhibit tumor growth. Its ability to modulate various signaling pathways involved in cell proliferation and death makes it a potential adjunct therapy in cancer treatment .
Renoprotective Effects
Mangiferin may offer protective effects against kidney diseases. It has been shown to attenuate renal inflammation, oxidative stress, and interstitial fibrosis, which are common in chronic kidney disease . Its therapeutic potential as a multi-target candidate for renal diseases is supported by both in vitro and in vivo studies.
Each of these applications demonstrates the versatility of mangiferin as a compound of interest in scientific research. While promising, further studies, particularly clinical trials, are necessary to fully understand its mechanisms of action and to develop effective delivery systems that overcome its bioavailability challenges .
Wirkmechanismus
Target of Action
Mangiferin, a natural plant xanthonoid polyphenol, has been found to interact with a variety of molecular targets. These include NF-ҡB , Nrf2-HO-1 , PI3K/Akt , MAPK/TGF-β , SIRT-1 , mTOR , AMPK , and PPARγ signaling pathways . These targets play crucial roles in various biological processes, including inflammation, oxidative stress response, cell growth and survival, and metabolic regulation.
Mode of Action
Mangiferin exerts its effects by modulating the activity of its targets. For instance, it is thought to dampen down the inflammatory response primarily by interference with Nuclear Factor κ-light-chain-enhancer of activated B cells (NFκB) . It also inhibits the growth of MCF-7 breast cancer cells by downregulating the CDK1-cyclin Bl signaling pathway .
Biochemical Pathways
Mangiferin’s interaction with its targets leads to changes in various biochemical pathways. For example, it has been found to exhibit potent free radical scavenging activity, which can affect oxidative stress pathways . Additionally, it has been suggested that mangiferin exhibits a potent insulin-dependent antidiabetic effect via the Akt pathway and insulin-independent via the AMPK pathway .
Pharmacokinetics
Pharmacokinetic studies have indicated that mangiferin exhibits poor oral bioavailability (1.2%) when orally administered with the isolated compound directly .
Result of Action
The molecular and cellular effects of mangiferin’s action are diverse and depend on the specific target and pathway involved. For example, it has demonstrated antioxidant, anti-inflammatory, neuroprotective, cardioprotective, nephroprotective, hepatoprotective, anti-diabetic, anti-asthmatic, gastroprotective, immunomodulatory, anti-cancer, and hypocholesterolemic effects .
Action Environment
The efficacy and stability of mangiferin can be influenced by various environmental factors. Despite the challenges concerning its bioavailability, mangiferin offers significant therapeutic potential in treating a spectrum of chronic diseases, as evidenced by both in vitro and clinical trials .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3,6,7-tetrahydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O11/c20-4-11-15(25)17(27)18(28)19(30-11)12-8(23)3-10-13(16(12)26)14(24)5-1-6(21)7(22)2-9(5)29-10/h1-3,11,15,17-23,25-28H,4H2/t11-,15-,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDDIBAIWPIIBD-ZJKJAXBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)C4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197263 | |
| Record name | Chinonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mangiferin | |
CAS RN |
4773-96-0 | |
| Record name | Mangiferin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4773-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chinonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004773960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chinonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xanthone-c-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGIFERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M84LD0UMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




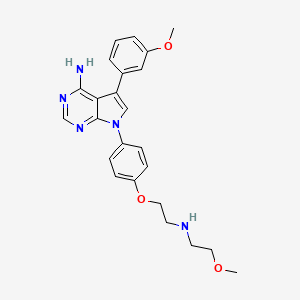
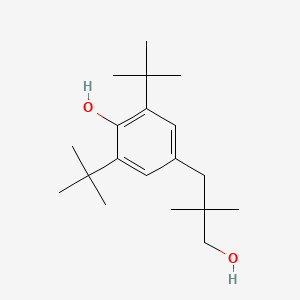

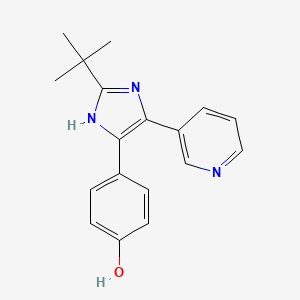
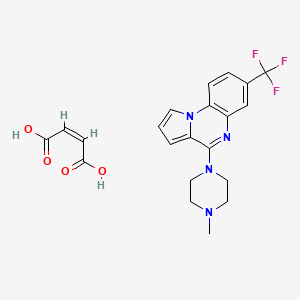
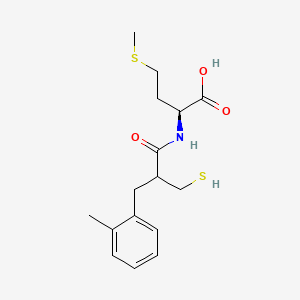


![(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B1668553.png)

